![molecular formula C16H15N3O2 B2388845 N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(o-tolyloxy)acetamide CAS No. 2034586-22-4](/img/structure/B2388845.png)
N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(o-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyridine is a fused ring system that is part of many pharmacologically active compounds . It’s a common structure in many natural products and bioactive pharmaceuticals .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyridine derivatives often involves the cycloaddition of pyridine N-imine with alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This provides access to pharmacologically active pyrazolo[1,5-a]pyridine derivatives .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyridine derivatives is characterized by a fused ring system. This structure allows for substitution at various positions, enabling the creation of many diverse chemical structures .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyridine derivatives exhibit reactivity that permits substitution at various positions . They can undergo reactions such as halogenation, alkylation, nitrosation, nitration, nucleophilic substitution, and deprotonation .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyridine derivatives can vary widely depending on their specific structure. Some compounds with this structure are known to exhibit excellent thermal stability .Scientific Research Applications
Coordination Complexes and Antioxidant Activity
A study by Chkirate et al. (2019) demonstrated the synthesis and characterization of pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes. These complexes were shown to exhibit significant antioxidant activity, indicating potential applications in medicinal chemistry and pharmaceutical research (Chkirate et al., 2019).
Insecticidal Assessment
Research by Fadda et al. (2017) involved the synthesis of various heterocycles, including pyrazolo[1,5-a]pyrimidines, and assessed their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This highlights the compound's potential application in developing new agrochemicals (Fadda et al., 2017).
Antimicrobial Activity
Bondock et al. (2008) described the synthesis of new heterocycles incorporating antipyrine moiety, leading to compounds with evaluated antimicrobial agents. This research opens avenues for the development of novel antimicrobial drugs (Bondock et al., 2008).
Alzheimer's Disease Therapy
Umar et al. (2019) synthesized 1H-pyrazolo[3,4-b]pyridine derivatives as acetylcholinesterase inhibitors and amyloid β aggregation inhibitors, presenting a multifunctional therapeutic approach against Alzheimer's disease. The study not only underscores the potential of such compounds in treating neurodegenerative diseases but also exemplifies the chemical versatility of the pyrazolo[1,5-a]pyridin scaffold in drug discovery (Umar et al., 2019).
Anti-Tumor Activities
Ahmed et al. (2009) focused on the synthesis of pyridin-2-one, pyridin-2(1H)-thione, and pyrazolo[1,5-a]pyrimidine derivatives from cyclocondensation reactions, which showed potent anti-tumor cytotoxic activity in vitro against different human cancer cell lines. This research signifies the compound's relevance in oncology, providing a basis for the development of new anticancer agents (Ahmed et al., 2009).
Future Directions
properties
IUPAC Name |
2-(2-methylphenoxy)-N-pyrazolo[1,5-a]pyridin-5-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-12-4-2-3-5-15(12)21-11-16(20)18-13-7-9-19-14(10-13)6-8-17-19/h2-10H,11H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMWRCGEZXHSAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=CC=NN3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butoxy-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2388762.png)
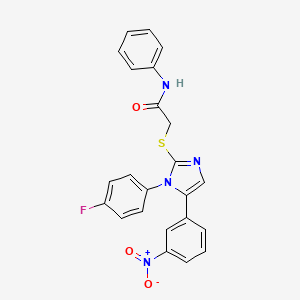
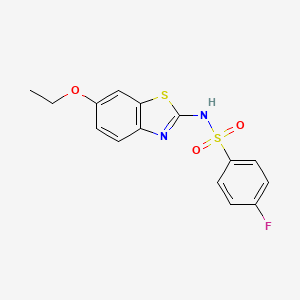
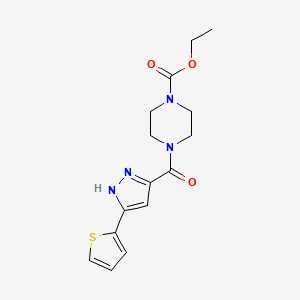
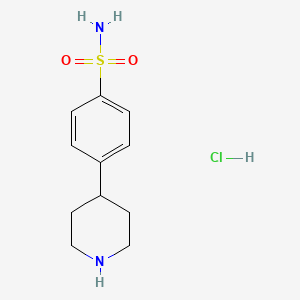
![(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2388772.png)
![4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2388774.png)
![(Z)-methyl 2-((2-bromobenzoyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2388776.png)
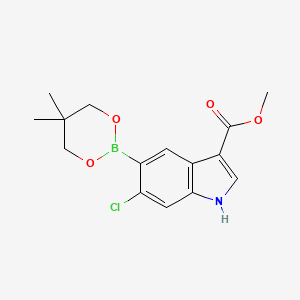
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2388778.png)
![2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanamine;hydrochloride](/img/structure/B2388781.png)
![N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine](/img/structure/B2388782.png)
![N-(3,4-dimethoxyphenethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2388783.png)
![2-chloro-N-{[4-(propan-2-yloxy)phenyl]methyl}acetamide](/img/structure/B2388785.png)